4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
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Description
4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and oxidation of azole-containing thioethers, including compounds structurally related to 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide, have been explored, demonstrating the selective oxidation processes to obtain sulfoxide or sulfone derivatives using hydrogen peroxide and the catalytic efficiency of selenium dioxide in these reactions (Potapov et al., 2011). These studies are significant for understanding the chemical behavior and modification possibilities of such compounds, providing a foundation for further application-specific adjustments.
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of novel compounds, including those bearing a sulfonamide moiety like this compound, has been conducted. For instance, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties and evaluated their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014). Similarly, El-Gaby et al. (2017) reported the synthesis of pyrazole derivatives and their in vitro anticancer activity against Ehrlich ascites carcinoma cells, finding compounds with significant activity (El-Gaby et al., 2017).
Catalytic Applications
The use of related sulfonamide 1,1-dioxide compounds as catalysts in the synthesis of heterocyclic compounds has been investigated. Khazaei et al. (2015) demonstrated the catalytic efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesizing pyran, pyrazole, and phthalazine derivatives under aqueous conditions, highlighting the method's advantages like high yields and compliance with green chemistry protocols (Khazaei et al., 2015).
Green Chemistry Approaches
The focus on green chemistry approaches in the synthesis of related compounds is evident in studies like that by Sowmya et al. (2018), where N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides were prepared using 1,3-dipolar cycloaddition methodology, demonstrating potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).
Properties
IUPAC Name |
4-(4-pyrazol-1-ylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c22-27(23)14-12-20(11-8-18(27)17-3-1-13-26-17)28(24,25)16-6-4-15(5-7-16)21-10-2-9-19-21/h1-7,9-10,13,18H,8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDAIYXRIOWQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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